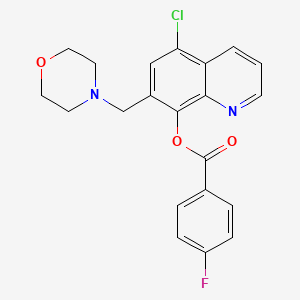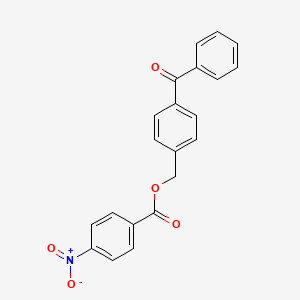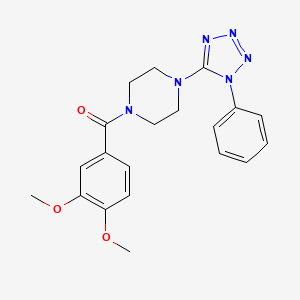![molecular formula C25H16FN3 B3593951 2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile](/img/structure/B3593951.png)
2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile
概要
説明
2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile is a complex organic compound with a unique structure that includes an indole moiety, a cyano group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups like alkyl or aryl groups .
科学的研究の応用
2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the cyano and fluorophenyl groups can modulate the compound’s binding affinity and selectivity. These interactions can influence cellular signaling pathways and biochemical processes .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 4-Fluorophenylacetonitrile
- 4-Methoxyphenylacetonitrile
- 4-Chlorophenylacetonitrile
Uniqueness
What sets 2-({3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-indol-1-yl}methyl)benzonitrile apart is its unique combination of functional groups and structural features. The presence of the indole moiety, along with the cyano and fluorophenyl groups, provides a distinct chemical profile that can lead to unique reactivity and biological activity .
特性
IUPAC Name |
2-[[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3/c26-23-11-9-18(10-12-23)21(15-28)13-22-17-29(25-8-4-3-7-24(22)25)16-20-6-2-1-5-19(20)14-27/h1-13,17H,16H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEHBFMOQLCLSQ-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3593872.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3593875.png)
![3-(anilinosulfonyl)-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3593882.png)
![N~1~-(4-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3593886.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B3593892.png)

![N-CYCLOHEXYL-N'-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)UREA](/img/structure/B3593910.png)
![N-(2,3-dichlorophenyl)-2-[4-(4-methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanylacetamide](/img/structure/B3593914.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3593916.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3593923.png)
![5-(3-nitrophenyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B3593925.png)

![N-[2-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B3593937.png)
